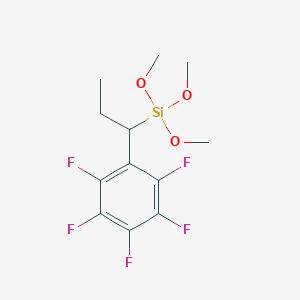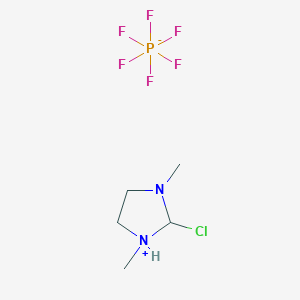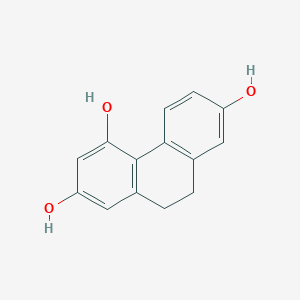
PENTAFLUOROPHENYLPROPYLTRIMETHOXYSILANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluorophenylpropyltrimethoxysilane is an organosilicon compound with the molecular formula C12H15F5O3Si. It is a reactive silane that can be used to prepare polymers with polarizer, particle, and multi-walled carbon. This compound is known for its ability to react with hydroxyl groups in the polymerization reaction mechanism, forming trifunctional, aromatic hydrocarbon structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentafluorophenylpropyltrimethoxysilane can be synthesized through a reaction involving pentafluorophenylpropyl bromide and trimethoxysilane in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like toluene. The mixture is stirred for several hours at room temperature, followed by purification through distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluorophenylpropyltrimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the methoxy groups with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water or aqueous solutions as the medium.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: The primary products are silanols, which can further condense to form siloxanes.
Wissenschaftliche Forschungsanwendungen
Pentafluorophenylpropyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to modify surfaces and enhance adhesion between different materials.
Biology: It is employed in the functionalization of biomolecules and surfaces for biosensing applications.
Medicine: It is used in drug delivery systems to improve the stability and targeting of therapeutic agents.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and composites
Wirkmechanismus
The mechanism of action of pentafluorophenylpropyltrimethoxysilane involves its ability to react with hydroxyl groups on surfaces, forming strong covalent bonds. This reaction enhances the adhesion properties of the surfaces, making it valuable in various applications. The compound’s unique structure allows it to interact with both organic and inorganic materials, facilitating the formation of stable interfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxy(3-(trifluoromethyl)phenyl)silane
- Trimethoxy(3-(perfluorophenyl)propyl)silane
- Trimethoxy(3-(pentafluorophenyl)propyl)silane
Uniqueness
Pentafluorophenylpropyltrimethoxysilane stands out due to its high reactivity and ability to form stable bonds with a wide range of materials. Its unique pentafluorophenyl group provides enhanced chemical stability and resistance to degradation, making it suitable for demanding applications .
Eigenschaften
Molekularformel |
C12H15F5O3Si |
|---|---|
Molekulargewicht |
330.32 g/mol |
IUPAC-Name |
trimethoxy-[1-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
InChI |
InChI=1S/C12H15F5O3Si/c1-5-6(21(18-2,19-3)20-4)7-8(13)10(15)12(17)11(16)9(7)14/h6H,5H2,1-4H3 |
InChI-Schlüssel |
LPIFBANUODTLGU-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](OC)(OC)OC |
Kanonische SMILES |
CCC(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)







